Xanthoxyletin
Overview
Description
Xanthoxyletin is a bioactive coumarin that is isolated from the Zanthoxylum genus . It has been reported to exhibit anticancer effects against different human cancers .
Synthesis Analysis
The synthesis of Xanthoxyletin involves the oxidation of chromans to chromenes, which completes the synthesis of Xanthoxyletin . This process involves the use of a Pd(OAc)2 catalyst in TFA/DCM .Molecular Structure Analysis
The molecular structure of Xanthoxyletin can be determined using techniques such as electron diffraction . It has also been studied using molecular docking .Chemical Reactions Analysis
Xanthoxyletin has been found to exhibit antioxidant and anti-inflammatory activities . It has also been found to show cytotoxic effects to cancer cells .Physical And Chemical Properties Analysis
Xanthoxyletin is a powder with a molecular weight of 258.3 and a chemical formula of C15H14O4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Anticancer Potential in Gastric Adenocarcinoma
Xanthoxyletin, a compound isolated from Erythrina variegata, has been studied for its potential anticancer effects. In a study by Rasul et al. (2011), xanthoxyletin demonstrated antiproliferative effects against human gastric adenocarcinoma SGC-7901 cells. The compound induced apoptosis and cell cycle arrest in the S phase, in addition to causing DNA damage and mitochondrial dysfunction. This study highlights xanthoxyletin's potential as a promising anticancer agent, particularly against gastric cancer (Rasul et al., 2011).
Inhibitory Effects on Human Oral Squamous Carcinoma
Xanthoxyletin has also been studied for its effects on human oral squamous carcinoma cells. Wen et al. (2019) found that xanthoxyletin significantly inhibited the proliferation of oral cancer cells and induced apoptosis, autophagy, and G2/M cell cycle arrest. These effects were associated with the modulation of the MEK/ERK signaling pathway. The study's results suggest xanthoxyletin's potential for therapeutic use in treating oral squamous carcinoma (Wen et al., 2019).
Antiplatelet Actions
A study by Teng et al. (1992) investigated the antiplatelet properties of xanthoxyletin and related coumarin compounds. These compounds, including xanthoxyletin, were found to inhibit platelet aggregation and ATP release in rabbit platelets, indicating their potential use in preventing thrombotic diseases. This study contributes to understanding the broader pharmacological applications of xanthoxyletin (Teng et al., 1992).
Analytical Applications in Plant Chemistry
Xanthoxyletin has also been the focus of analytical studies, such as the work by Wang et al. (2003), who developed a method for determining xanthoxyletin in plant samples using micellar electrokinetic capillary chromatography. This study is significant for the analysis and quality control of herbal medicines containing xanthoxyletin (Wang et al., 2003).
Synthesis and Chemical Analysis
Ganguly et al. (1967) reported on the synthesis of clausenin and its derivatives, including xanthoxyletin. This research contributes to the field of organic chemistry, particularly in the synthesis and structural analysis of naturally occurring compounds like xanthoxyletin (Ganguly et al., 1967).
properties
IUPAC Name |
5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11-9(14(10)17-3)4-5-13(16)18-11/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJIIHRNDMLJGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232891 | |
Record name | Xanthoxyletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Xanthoxyletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
40 mg/L @ 25 °C (exp) | |
Record name | Xanthoxyletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Xanthoxyletin | |
CAS RN |
84-99-1 | |
Record name | Xanthoxyletin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthoxyletin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthoxyletin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xanthoxyletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XANTHOXYLETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69MPX4M5VD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Xanthoxyletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 °C | |
Record name | Xanthoxyletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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